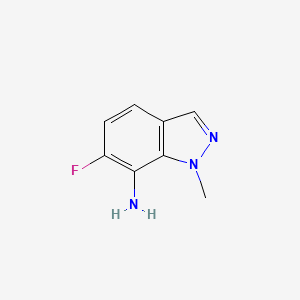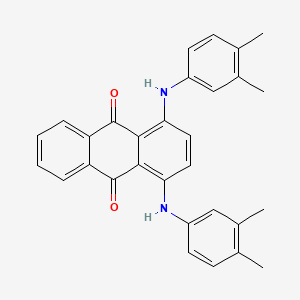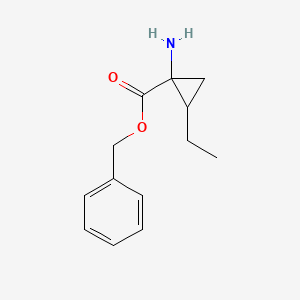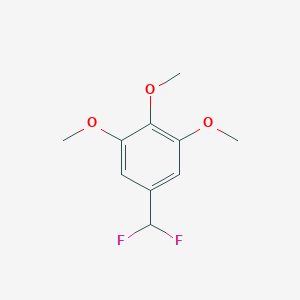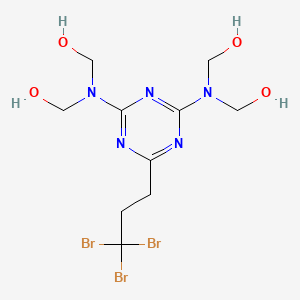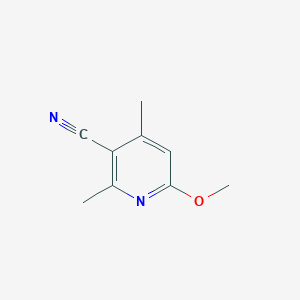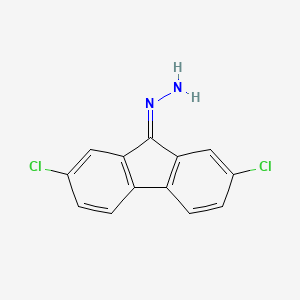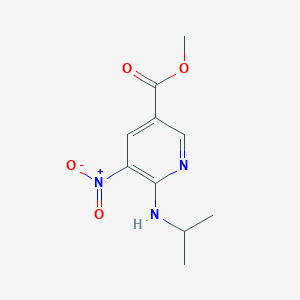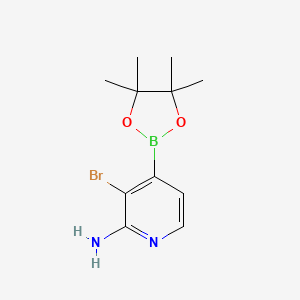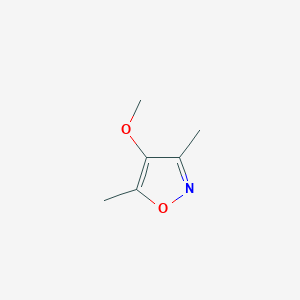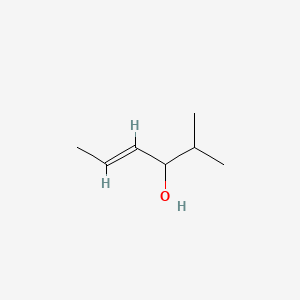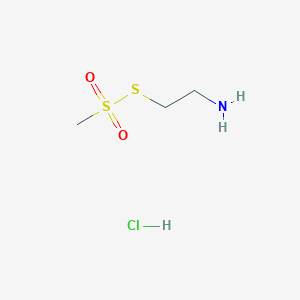
MTSEA-Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl Methanethiosulfonate Hydrochloride, commonly known as MTSEA-Chloride, is a chemical compound with the molecular formula C₃H₁₀ClNO₂S₂ and a molecular weight of 191.70 g/mol . It is a white to light yellow crystalline solid that is soluble in water, methanol, and other alcohols . This compound is widely used in biochemical and biomedical research due to its ability to modify thiol groups in proteins and other molecules .
準備方法
Synthetic Routes and Reaction Conditions
MTSEA-Chloride can be synthesized through the reaction of methanethiol with 2-chloroethanol . The reaction typically involves the following steps:
Methanethiol Reaction: Methanethiol is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Bulk Reaction: Large quantities of methanethiol and 2-chloroethanol are reacted in a controlled environment.
Purification and Quality Control: The product is purified using industrial-scale crystallization techniques and undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
MTSEA-Chloride primarily undergoes substitution reactions, particularly with thiol groups in proteins and other molecules . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound reacts with thiol groups in the presence of mild bases or neutral pH conditions.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or dithiothreitol for reduction.
Major Products Formed
The major products formed from the reactions of this compound include mixed disulfides when reacting with thiol groups . These products are often used to study protein structure and function.
科学的研究の応用
Chemistry
In chemistry, MTSEA-Chloride is used as a reagent to modify thiol groups in various molecules. This modification is crucial for studying the structure and function of proteins and other biomolecules .
Biology
This compound is extensively used in biological research to probe the structure of ion channels and receptors. It helps in identifying the functional roles of specific cysteine residues in proteins .
Medicine
In medical research, this compound is used to study the mechanisms of drug action and to develop new therapeutic agents. It is particularly useful in the study of diseases related to protein misfolding and aggregation .
Industry
In the industrial sector, this compound is used in the synthesis of new organic compounds and functional materials. Its ability to modify thiol groups makes it valuable in the development of advanced materials with specific properties .
作用機序
MTSEA-Chloride exerts its effects by specifically and rapidly reacting with thiol groups in proteins and other molecules . This reaction forms mixed disulfides, which can alter the structure and function of the target molecule. The primary molecular targets of this compound are cysteine residues in proteins, and the pathways involved include thiol-disulfide exchange reactions .
類似化合物との比較
Similar Compounds
- 2-Aminoethyl Methanethiosulfonate (MTSEA)
- 2-Aminoethyl Methanethiosulfonate Bromide (MTSEA-Bromide)
- 2-Aminoethyl Methanethiosulfonate Iodide (MTSEA-Iodide)
Uniqueness
MTSEA-Chloride is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides . Compared to its bromide and iodide counterparts, this compound is often preferred for its stability and ease of handling .
特性
分子式 |
C3H10ClNO2S2 |
|---|---|
分子量 |
191.7 g/mol |
IUPAC名 |
2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |
InChIキー |
YTDDUJNXUXWWDV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)SCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


